![molecular formula C17H20N2O2 B3174559 N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide CAS No. 953895-63-1](/img/structure/B3174559.png)
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide
Overview
Description
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide, also known as 5-Amino-2-methylphenyl-2-ethylphenoxyacetamide (AMPEA), is a synthetic compound that has been used for a variety of scientific research applications. It is a small molecule that is composed of an amine group, two methylphenyl rings, and an ethylphenoxyacetamide group. AMPEA has been found to interact with a variety of biological systems, such as the central nervous system, and can be used as a tool to study the biochemical and physiological effects of these interactions.
Scientific Research Applications
1. Antimalarial Drug Synthesis
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide is an intermediate in the synthesis of antimalarial drugs. It has been utilized in processes such as chemoselective monoacetylation, contributing to the development of effective treatments for malaria. This synthesis involves various acyl donors and catalysts, demonstrating the compound's versatility in pharmaceutical applications (Magadum & Yadav, 2018).
2. Structure-Activity Relationships in Antimalarial Compounds
Research involving the compound has contributed to understanding the structure-activity relationships in antimalarial compounds. By examining derivatives of this compound, scientists have identified correlations between molecular modifications and antimalarial potency, paving the way for more targeted and effective antimalarial therapies (Werbel et al., 1986).
3. Bioactive Metabolite Formation
The compound has been studied in the context of bioactive metabolite formation, where it undergoes transformations to form nitrosylated and nitrated derivatives. These derivatives have shown potential in creating bioactive metabolites with applications in fields like agriscience and environmental studies (Girel et al., 2022).
4. Development of Opioid Agonists
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide has been used in the synthesis of opioid agonists, contributing to the development of new pain management drugs. Research in this area explores various structural modifications to enhance the efficacy and selectivity of these agonists (Barlow et al., 1991).
5. Hydrogen Bond Studies in Drug Development
The compound's derivatives have been studied for their hydrogen bonding characteristics, which is crucial for drug development. Understanding these interactions aids in designing more effective pharmaceutical agents (Romero & Angela Margarita, 2008).
6. Antioxidant Activity
Research has shown that certain derivatives of N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide exhibit significant antioxidant activity. This finding is important for developing therapeutic agents that counteract oxidative stress-related diseases (Chkirate et al., 2019).
7. Synthesis and Pharmacological Assessment
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide derivatives have been synthesized and assessed for various pharmacological activities, including cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. This research contributes to the development of new therapeutic agents in these areas (Rani et al., 2016).
8. Anticancer Drug Synthesis
The compound has been utilized in synthesizing anticancer drugs, specifically targeting the VEGFr receptor. Its structural characteristics and interactions have been studied in depth to enhance the efficacy of these drugs (Sharma et al., 2018).
properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(4-ethylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-13-5-8-15(9-6-13)21-11-17(20)19-16-10-14(18)7-4-12(16)2/h4-10H,3,11,18H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZYENIWJFXHQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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